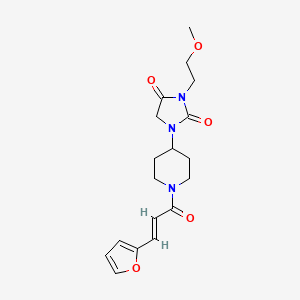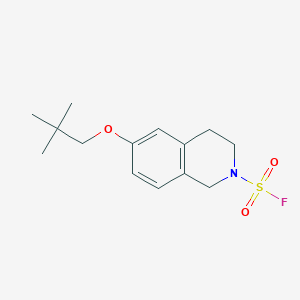
6-Bromo-8-chloroquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-8-chloroquinolin-2-amine” is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system with bromine and chlorine substituents . The quinoline ring system is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. The type of reaction and the products formed can depend on the conditions and the reagents used . For example, quinoline derivatives can undergo transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Aplicaciones Científicas De Investigación
Discovery of Anticancer Agents
A significant application involves the synthesis of compounds with potent anticancer properties. For instance, a study led by Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for anticancer therapy. This compound, derived from modifications of 6-Bromo-8-chloroquinolin-2-amine, exhibited potent apoptosis-inducing capabilities and demonstrated high efficacy in cancer models, including human MX-1 breast cancer, with excellent blood-brain barrier penetration Sirisoma et al., 2009.
Analytical Chemistry Applications
Another application is in analytical chemistry, where this compound derivatives are used in the comprehensive profiling and quantitation of amine group-containing metabolites. This involves their derivatization for identification and quantification using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), as outlined by Boughton et al. (2011). Such methodologies are crucial for understanding biological processes and disease mechanisms Boughton et al., 2011.
Synthesis Methodologies
The compound's utility extends to synthetic organic chemistry, where it serves as a key intermediate in various synthesis pathways. For example, Wlodarczyk et al. (2011) explored its use in the Knorr synthesis for preparing 6-bromo-quinolin-2(1H)-one derivatives, highlighting the compound's versatility in creating pharmacologically active molecules Wlodarczyk et al., 2011.
Ligand Design for Protein Interactions
Furthermore, this compound serves as a precursor in the design of ligands targeting specific protein domains. Smith et al. (2008) reported its role in synthesizing ligands for the Tec Src homology 3 domain, aiming to increase binding affinity through strategic molecular modifications Smith et al., 2008.
Antibacterial Compound Development
Its application in developing antibacterial compounds is also noteworthy. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives starting from this compound, demonstrating good activity against S. aureus, indicating its potential in addressing antibiotic resistance Al-Hiari et al., 2007.
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-8-chloroquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRQQLFIXSMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)

![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)


![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)
